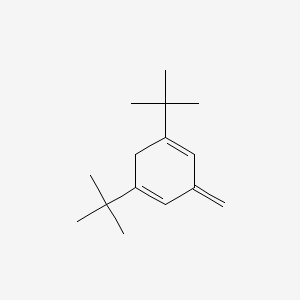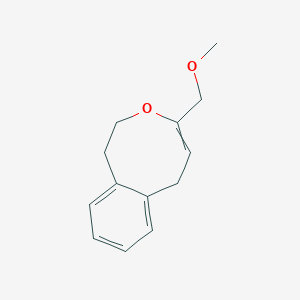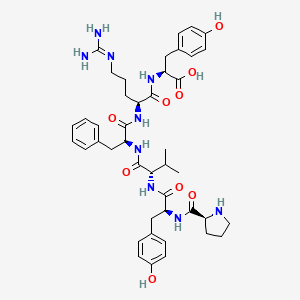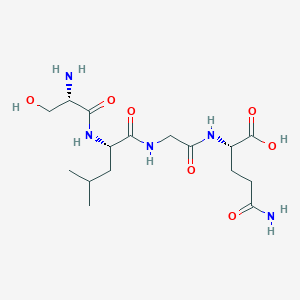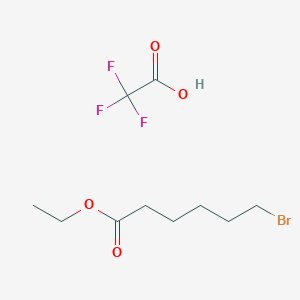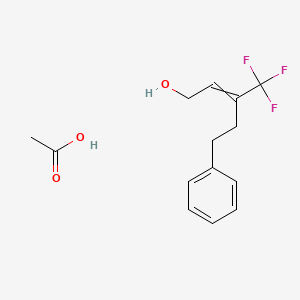
Acetic acid--5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol (1/1) is a chemical compound characterized by the presence of a trifluoromethyl group, a phenyl ring, and an acetic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts under controlled conditions . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid–5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
Acetic acid–5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol (1/1) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of acetic acid–5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol (1/1) involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes or receptors. The phenyl ring and acetic acid moiety may also contribute to its binding affinity and overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)phenylacetic acid: Similar in structure but lacks the pent-2-en-1-ol moiety.
(α,α,α-Trifluoro-m-tolyl)acetic acid: Another related compound with a trifluoromethyl group and phenyl ring.
Uniqueness
Acetic acid–5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol (1/1) is unique due to its combination of structural features, including the trifluoromethyl group, phenyl ring, and acetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Numéro CAS |
821799-22-8 |
|---|---|
Formule moléculaire |
C14H17F3O3 |
Poids moléculaire |
290.28 g/mol |
Nom IUPAC |
acetic acid;5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol |
InChI |
InChI=1S/C12H13F3O.C2H4O2/c13-12(14,15)11(8-9-16)7-6-10-4-2-1-3-5-10;1-2(3)4/h1-5,8,16H,6-7,9H2;1H3,(H,3,4) |
Clé InChI |
VEMOHJKVFHNQOP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC=C(C=C1)CCC(=CCO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


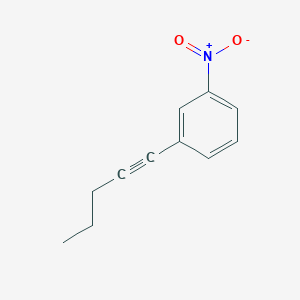
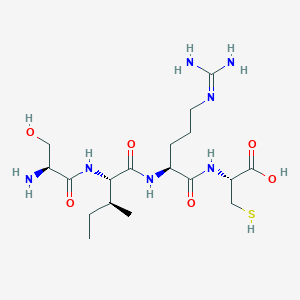
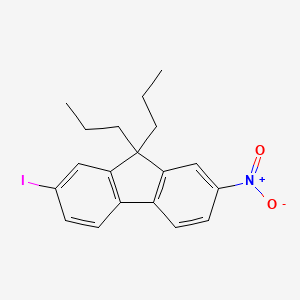

![Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid](/img/structure/B12528305.png)
![3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-YL)ethenyl]benzaldehyde](/img/structure/B12528319.png)
![4-(4-{2-[(Propan-2-yl)oxy]phenyl}piperazin-1-yl)cyclohexan-1-amine](/img/structure/B12528321.png)
![2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol](/img/structure/B12528328.png)
![Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12528331.png)
